molecular formula C22H16Br2N2 B1311697 2,4-Dibromo-1-trityl-1H-imidazole CAS No. 871269-06-6

2,4-Dibromo-1-trityl-1H-imidazole

Cat. No.: B1311697
CAS No.: 871269-06-6
M. Wt: 468.2 g/mol
InChI Key: XXGYCEHPOQAPKF-UHFFFAOYSA-N
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Description

“2,4-Dibromo-1-trityl-1H-imidazole” is a chemical compound with the molecular formula C22H16Br2N2 . It has a molecular weight of 468.19 .


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 579.4±60.0 °C and its predicted density is 1.46±0.1 g/cm3 . It has a predicted pKa value of 0.36±0.60 . The compound should be stored at 2-8°C .

Scientific Research Applications

Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives, including those similar to 2,4-Dibromo-1-trityl-1H-imidazole, play a significant role in medicinal chemistry due to their diverse biological activities. They are key in the development of new drugs, being ubiquitous in naturally occurring biological structures. A study highlighted the synthesis of 2,4,5-tri(hetero)arylimidazole derivatives and their potential for drug development, particularly noting their antibacterial activity against Staphylococcus aureus (Ramos et al., 2020).

Applications in Gas Generators

Imidazole-based compounds have been explored for their potential applications in nitrogen-rich gas generators. This includes the preparation of energetic salts from different imidazole derivatives, assessing their physicochemical properties and their utility in gas generation applications (Srinivas, Ghule, & Muralidharan, 2014).

Cardiovascular Applications

Certain imidazole derivatives have been evaluated for their cardiovascular effects, particularly as potential antihypertensive agents. The study focused on synthesizing and evaluating 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives and their impact on mean arterial blood pressure and heart rate (Touzeau et al., 2003).

Synthesis of Triarylated Imidazoles

The synthesis of 2,4,5-triarylated imidazoles via a domino reaction was developed, showcasing a catalyst-free approach. This has implications for the development of new compounds with potential pharmaceutical applications (Chen et al., 2017).

Antiallergic Activity

Imidazole derivatives have been shown to have significant antiallergic activity. A study compared the activity of 4H-imidazo[2,1-c][1,4]benzoxazine-2-carboxylic acid with disodium cromoglycate, noting substantial oral activity and the potential for further development in antiallergic treatments (Ager et al., 1988).

Luminescence Properties

The synthesis of 2-substituted-4,5-di(2-furyl)-1H-imidazoles demonstrated their luminescent properties, which are useful in various applications like OLEDs and DNA intercalators. The study explored their synthesis and characterized their fluorescence quantum efficiency and stability (Zhang et al., 2015).

Safety and Hazards

The safety information for “2,4-Dibromo-1-trityl-1H-imidazole” indicates that it has the GHS07 hazard symbol . The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P271, P304+P340, P312, P280, P302+P352, P312, P322, P363, P501, P264, P270, P301+P312, P330, and P501 .

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-1-trityl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered metabolic pathways and biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes that affect the function of the target molecule. For instance, the compound’s interaction with cytochrome P450 enzymes can inhibit their catalytic activity, thereby affecting the metabolism of substrates . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level triggers significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, affecting the overall cellular response .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biochemical effects .

Properties

IUPAC Name

2,4-dibromo-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2/c23-20-16-26(21(24)25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGYCEHPOQAPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428403
Record name 2,4-Dibromo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-06-6
Record name 2,4-Dibromo-1-trityl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dibromo-1-trityl-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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